
tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative with altered chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can be used as a synthetic intermediate in the preparation of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving isoindole derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of isoindole-based pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s isoindole core can interact with enzymes and receptors, modulating their activity. The tert-butyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness: tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its isoindole core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
tert-butyl 1-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12,16H,8-9H2,1-3H3 |
InChI-Schlüssel |
UUUABYNAZSNFES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


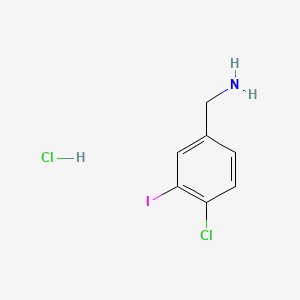
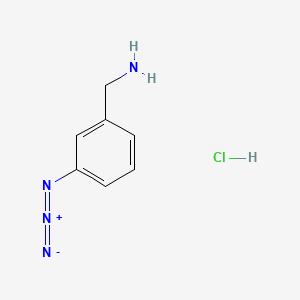
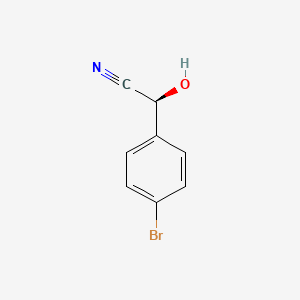
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
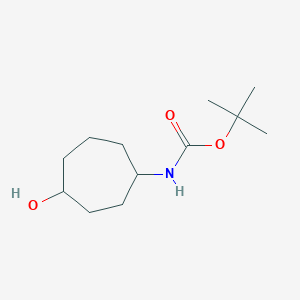
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
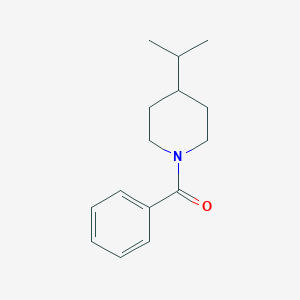
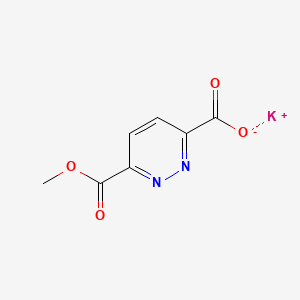
![4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid](/img/structure/B13459001.png)
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)
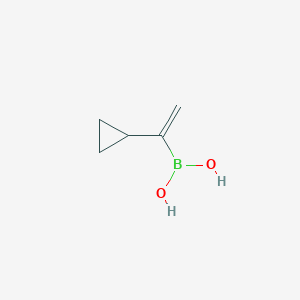
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)
